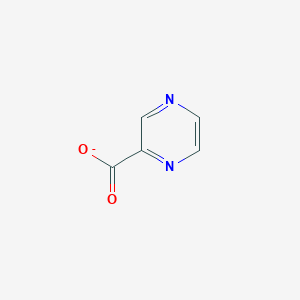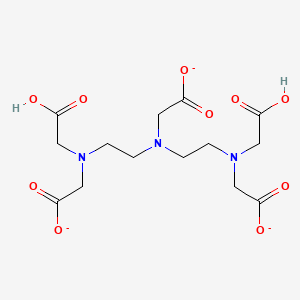
Pentetate(3-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentetate(3-) is a pentacarboxylic acid anion. It is a conjugate base of a pentetate(2-). It is a conjugate acid of a pentetate(4-).
Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Applications :
- [(99m)Tc]pentetate ([(99m)Tc]DTPA) is a commonly used agent in radiopharmaceutical renography. An alternative method for assessing its radiochemical purity (RCP) was validated, indicating its importance in quality control and stability indication for medical imaging purposes (Borré et al., 2013).
Diagnostic Imaging :
- Pentetic acid has shown efficacy in diagnostic imaging, particularly when complexed with radioisotopes like Tc 99m or In 111. It's used in imaging procedures for identifying and assessing various health conditions (Definitions, 2020).
Use in Cardiac Imaging :
- Imciromab pentetate, a murine monoclonal antibody derivative, is used in cardiac imaging. It localizes to areas of cardiac myocyte necrosis, aiding in the assessment of cardiac conditions and the management of patient treatment (Faulds & Fitton, 1994).
Endodontic Therapy :
- Pentetic acid, as a chelating agent, has shown effectiveness in endodontic therapy. It enhances the bond strength of endodontic sealers to dentin, suggesting its potential role in dental treatments (Patil et al., 2021).
Safety in Cosmetics :
- Pentetic Acid and its sodium salts are used as chelating agents in cosmetics. Their safety assessment indicates that they are non-irritating and not sensitizing, highlighting their utility in cosmetic products (Benes & Burnett, 2008).
Catalytic Applications :
- Pentetic acid derivatives have been investigated for their potential in promoting increased removal of insoluble colloidal forms of plutonium, indicating their application in chemical processes and therapy (Guilmette et al., 1979).
Eigenschaften
Produktname |
Pentetate(3-) |
|---|---|
Molekularformel |
C14H20N3O10-3 |
Molekulargewicht |
390.32 g/mol |
IUPAC-Name |
2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)/p-3 |
InChI-Schlüssel |
QPCDCPDFJACHGM-UHFFFAOYSA-K |
Kanonische SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



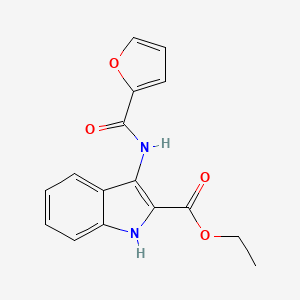
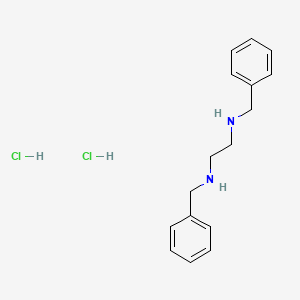
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-2-furancarboxamide](/img/structure/B1225929.png)
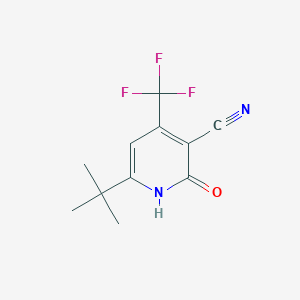
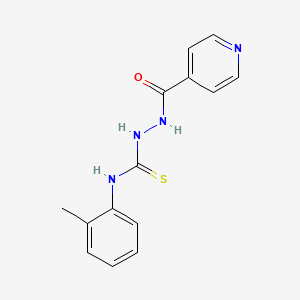
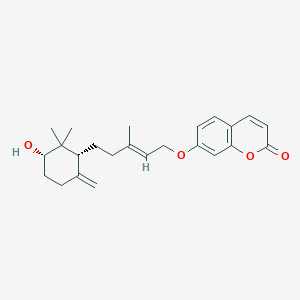
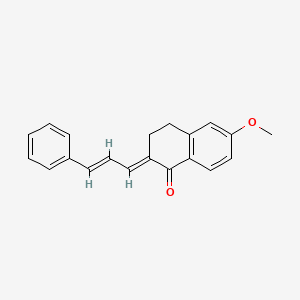
![2-[[1-oxo-2-(2-pyrimidinylthio)ethyl]amino]-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1225934.png)
![5-[(2-Chlorophenyl)methylsulfonyl]-1-(2,6-dimethylphenyl)tetrazole](/img/structure/B1225936.png)
![5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1225937.png)
![2-[5-[[2-(3-methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide](/img/structure/B1225940.png)
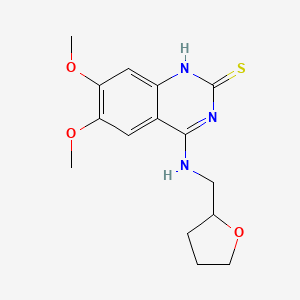
![3-Hydroxy-4-({2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2,7-disulfonate](/img/structure/B1225947.png)
